Spectroscopic Data (NMR, IR, MS) for 3-Bromo-2,4,5-trimethylthiophene: A Comprehensive Analytical Guide
Spectroscopic Data (NMR, IR, MS) for 3-Bromo-2,4,5-trimethylthiophene: A Comprehensive Analytical Guide
Executive Summary & Analytical Rationale
In advanced organic synthesis and materials science, polyalkylated halogenothiophenes serve as critical building blocks for conjugated polymers, organic light-emitting diodes (OLEDs), and bioisosteric drug scaffolds. 3-Bromo-2,4,5-trimethylthiophene is a highly substituted, electron-rich heterocycle. Its dense substitution pattern presents unique analytical challenges: the lack of aromatic protons eliminates standard 1 H- 1 H scalar coupling diagnostics, forcing analytical chemists to rely entirely on multimodal orthogonal validation.
This guide synthesizes the theoretical causality and empirical spectroscopic data (NMR, MS, IR) required to unambiguously characterize 3-Bromo-2,4,5-trimethylthiophene. By understanding the underlying quantum mechanical and physicochemical principles—such as the heavy-atom effect of bromine and the isotopic fragmentation pathways—researchers can establish a self-validating analytical system.
Physicochemical Profiling
Before initiating spectroscopic acquisition, establishing the baseline physicochemical parameters is essential for sample preparation and phase-state expectations[1].
| Parameter | Value | Analytical Implication |
| CAS Registry Number | 39129-53-8 | Primary identifier for database cross-referencing. |
| Molecular Formula | C 7 H 9 BrS | Dictates the exact mass and isotopic distribution in MS. |
| Molecular Weight | 205.12 g/mol | Used for molarity calculations in quantitative NMR. |
| Physical State (RT) | Liquid (Predicted) | Allows for neat ATR-FTIR acquisition and easy dissolution. |
High-Resolution Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Because the thiophene ring is fully substituted, 1 H NMR will only show aliphatic methyl signals. The structural assignment relies heavily on the anisotropic deshielding effects of the sulfur heteroatom and the steric/electronic influence of the bromine atom[2].
Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 , 298K) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality & Mechanistic Rationale | | :--- | :--- | :--- | :--- | :--- | | ~2.35 | Singlet (s) | 3H | C2–CH 3 | Adjacent to the electronegative sulfur atom, resulting in strong anisotropic deshielding. | | ~2.30 | Singlet (s) | 3H | C5–CH 3 | Also adjacent to sulfur, but lacks the immediate ortho-bromine deshielding effect seen at C2. | | ~2.15 | Singlet (s) | 3H | C4–CH 3 | Furthest from the sulfur atom; experiences the least diamagnetic deshielding. |
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 , 298K) | Chemical Shift ( δ , ppm) | Type | Assignment | Causality & Mechanistic Rationale | | :--- | :--- | :--- | :--- | | ~135.0 | Quaternary (C) | C4 | Deshielded by the adjacent methyl group and ring current. | | ~133.0 | Quaternary (C) | C2 | Deshielded by the adjacent sulfur atom. | | ~130.0 | Quaternary (C) | C5 | Deshielded by the adjacent sulfur atom. | | ~108.0 | Quaternary (C) | C3 (C–Br) | The Heavy-Atom Effect (HALA): The large electron cloud and relativistic effects of the covalently bound bromine atom cause significant upfield shielding of the attached carbon[2]. Furthermore, this signal may exhibit slight line broadening due to the quadrupolar relaxation of the bromine nucleus (spin I=3/2 ). | | 12.5 – 14.5 | Primary (CH 3 ) | Methyls | Standard aliphatic carbon shifts; C2/C5 methyls appear slightly downfield of the C4 methyl. |
Mass Spectrometry (EI-MS)
Electron Ionization (EI) at 70 eV provides a robust fragmentation fingerprint. The defining feature of any monobrominated compound is its isotopic signature. Bromine exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 natural abundance ratio (50.69% and 49.31%).
Table 3: Principal EI-MS Fragments
| m/z | Relative Abundance | Ion / Fragment | Causality & Mechanistic Rationale |
|---|
| 206 | ~50% | [M] +∙ ( 81 Br) | Molecular ion containing the heavier bromine isotope[3]. | | 204 | ~50% | [M] +∙ ( 79 Br) | Molecular ion containing the lighter bromine isotope. The 204/206 doublet is the definitive proof of monobromination[3]. | | 125 | 100% (Base) | [C 7 H 9 S] + | Formed via α -cleavage and the radical loss of Br ∙ . The resulting thiopyrylium-like cation is highly stable. | | 110 | ~30% | [C 6 H 6 S] +∙ | Subsequent loss of a methyl radical (CH 3∙ ) from the m/z 125 fragment. |
Figure 1: Principal electron ionization (EI) mass spectrometry fragmentation pathway for 3-Bromo-2,4,5-trimethylthiophene.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy provides orthogonal validation of the functional groups, specifically confirming the integrity of the thiophene ring and the carbon-halogen bond.
Table 4: Key Vibrational Modes (ATR-FTIR, Neat) | Wavenumber (cm −1 ) | Intensity / Shape | Assignment | Causality & Mechanistic Rationale | | :--- | :--- | :--- | :--- | | 2920, 2855 | Medium, Sharp | C–H stretch (sp 3 ) | Symmetric and asymmetric stretching of the three methyl groups. | | 1540, 1445 | Medium | C=C stretch | Characteristic stretching vibrations of the conjugated thiophene ring system. | | 1380 | Strong, Sharp | C–H bend | "Umbrella" bending mode, highly diagnostic for methyl groups. | | ~650 | Strong, Broad | C–Br stretch | The heavy mass of bromine shifts the stretching frequency into the far fingerprint region. |
Self-Validating Experimental Protocols
To ensure high-fidelity data acquisition, the following step-by-step methodologies must be employed. These protocols are designed as a self-validating system: a failure or anomaly in one technique (e.g., missing the 204/206 MS doublet) immediately invalidates the structural hypothesis, prompting re-evaluation of the sample.
Protocol A: Quantitative Multi-Nuclear NMR Acquisition
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Sample Preparation: Weigh exactly 20.0 mg of 3-Bromo-2,4,5-trimethylthiophene into a clean glass vial.
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Dissolution: Add 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a precision 5 mm NMR tube.
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1 H NMR Acquisition: Tune the probe to the 1 H frequency. Acquire 16 transients with a spectral width of 12 ppm. Crucial: Set the relaxation delay ( D1 ) to 1.0 second to ensure complete relaxation of the methyl protons.
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13 C NMR Acquisition: Tune the probe to the 13 C frequency. Acquire a minimum of 1024 transients. Crucial: Because the molecule contains four quaternary carbons (which lack attached protons to facilitate dipole-dipole relaxation), set the D1 delay to at least 2.0–3.0 seconds to prevent signal suppression via the Nuclear Overhauser Effect (NOE) and ensure the C3–Br signal ( ∼ 108 ppm) is visible above the baseline noise.
Protocol B: GC-EI-MS Isotopic Profiling
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Sample Preparation: Dilute the neat compound to a concentration of 1 mg/mL in GC-grade hexane.
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Injection: Inject 1.0 μ L into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μ m). Use a split ratio of 50:1 to prevent detector saturation.
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Ionization & Detection: Set the EI source to standard 70 eV. Scan the mass range from m/z 50 to 300.
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Validation Check: Upon peak elution, extract the mass spectrum. The protocol is validated only if the molecular ion cluster exhibits the characteristic 1:1 intensity ratio at m/z 204 and 206, confirming the presence of exactly one bromine atom[3].
Protocol C: ATR-FTIR Fingerprinting
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Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum of ambient air (32 scans, 4 cm −1 resolution).
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Sample Application: Deposit a single drop of the neat liquid sample directly onto the center of the ATR crystal. Ensure complete coverage of the sensor window.
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Acquisition: Collect 32 scans from 4000 to 400 cm −1 .
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Validation Check: Verify the presence of the strong C–Br stretching band at ∼ 650 cm −1 .
Figure 2: Multimodal spectroscopic workflow for orthogonal structural validation.
References
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Thiemann, T., Tanaka, Y., & Iniesta, J. "Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones." Molecules 2009, 14(3), 1013-1031. URL:[Link]
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Kantin, G., et al. "Generation and NMR Study of Short-Lived and Reactive Trifluoroalkyl Carbocations of the α -Halogenothiophene Series." The Journal of Organic Chemistry 2020, 85(9), 5803–5811. URL:[Link]
